2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with pyridine-3-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) with a base like triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: For industrial-scale production, the process is optimized for yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide has several applications across different fields:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to metabolic pathways.
Medicine: Explored for its therapeutic potential, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzodioxin ring can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)benzenesulfonamide
- 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-4-sulfonamide
- 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyrimidine-3-sulfonamide
Comparison: Compared to these similar compounds, 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyridine ring, which can influence its reactivity and binding properties. This structural difference can result in variations in biological activity and chemical behavior, making it a compound of particular interest in research and industrial applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c14-21(17,18)12-2-1-5-15-13(12)16-9-3-4-10-11(8-9)20-7-6-19-10/h1-5,8H,6-7H2,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYSOECXGVXVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(C=CC=N3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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